molecular formula C22H27ClN6O B2547133 N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179488-52-8

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2547133
CAS No.: 1179488-52-8
M. Wt: 426.95
InChI Key: FTGNLPCTNNLAJP-UHFFFAOYSA-N
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Description

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This dual inhibitory activity makes it a critical tool for investigating the oncogenic PI3K/Akt/mTOR axis, a frequently dysregulated pathway in a wide range of cancers that drives cell proliferation, survival, and metabolism. Researchers utilize this compound to elucidate the complex crosstalk within this pathway and to probe the therapeutic potential of its inhibition. Its mechanism involves binding to the ATP-binding pocket of PI3K and mTOR kinases, effectively blocking the phosphorylation of downstream effectors like Akt and S6K, which ultimately induces cell cycle arrest and apoptosis in susceptible tumor models. Preclinical studies highlight its application in exploring tumorigenesis and evaluating combination therapies, particularly in cancers with documented PI3K pathway mutations or PTEN loss. The compound's specific structural profile is designed to optimize kinase selectivity and cellular potency, providing a valuable pharmacological probe for basic cancer biology and translational oncology research.

Properties

IUPAC Name

2-N-(3,4-dimethylphenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O.ClH/c1-15-5-4-6-18(13-15)23-20-25-21(24-19-8-7-16(2)17(3)14-19)27-22(26-20)28-9-11-29-12-10-28;/h4-8,13-14H,9-12H2,1-3H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGNLPCTNNLAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves a multi-step process that begins with readily available starting materials. The reaction conditions often include organic solvents and catalysts to optimize yield and purity.

Synthetic Route Overview

  • Starting Materials : Cyanoguanidine, aromatic aldehydes, and arylamines.
  • Method : Microwave-assisted one-pot synthesis.
  • Conditions : Reaction in the presence of hydrochloric acid followed by base treatment for rearrangement and dehydrogenative aromatization.

Anticancer Activity

Research has demonstrated that compounds similar to N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine exhibit significant antiproliferative effects against various cancer cell lines. In particular:

  • Triple Negative Breast Cancer : The compound shows selective inhibition of the MDA-MB231 cell line, which is known for its aggressive nature and lack of targeted therapies.
  • Comparative Analysis : The compound's effectiveness was compared against other breast cancer cell lines (SKBR-3 and MCF-7), revealing that it selectively targets hormone-independent cells more effectively.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications in the phenyl rings significantly influence biological activity. Compounds with specific substitutions on the phenyl rings demonstrated enhanced antiproliferative effects.

Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines

CompoundMDA-MB231 (%)SKBR-3 (%)MCF-7 (%)
1878190
2828399
38184100
............
1261008685

Percentage viability represents the mean of three independent experiments.

The mechanism by which N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine exerts its effects involves interaction with specific molecular targets in cancer cells. These interactions can lead to modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies have evaluated the biological activity of triazine derivatives similar to N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine:

  • Study on MDA-MB231 Cells : A recent study found that compounds with para-substituted phenyl groups exhibited potent cytotoxicity with GI50 values as low as 0.06μM0.06\mu M against MDA-MB231 cells .
  • Comparative Analysis in Prostate Cancer : Another investigation revealed promising results in DU145 prostate cancer cells using related triazine compounds .

Table 2: Summary of Case Study Findings

Study FocusCell LineGI50 (μM)
Anticancer EfficacyMDA-MB2310.06
Prostate CancerDU145Not specified

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogous triazines:

Compound Name Substituents (Positions) Key Features Applications/Findings Reference(s)
Target Compound : N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine HCl - N2: 3,4-dimethylphenyl
- N4: m-tolyl
- C6: morpholino
- Hydrophilic HCl salt improves solubility
- Bulky aryl groups enhance steric effects
Potential pharmaceutical use (e.g., kinase inhibitors, receptor modulators)
N2-(3-Fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine HCl - N2: 3-fluorophenyl - Fluorine increases electronegativity and metabolic stability Supplier data suggests preclinical research applications
N2-(4-Ethoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine HCl - N2: 4-ethoxyphenyl - Ethoxy group enhances lipophilicity Likely explored for CNS-targeted therapies due to blood-brain barrier penetration
N2-(2,4-Dimethylphenyl)-1,3,5-triazine-2,4-diamine - N2: 2,4-dimethylphenyl
- No morpholino
- Lacks morpholino; reduced hydrogen-bonding capacity Intermediate in herbicide synthesis (e.g., simazine analogs)
4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine - C4: chloro
- N-methyl, N-phenyl
- Chlorine allows further functionalization
- Neutral (non-salt) form
Crystal structure resolved; used in light stabilizers and polymer additives

Key Research Findings

Solubility and Bioavailability: The hydrochloride salt of the target compound significantly improves aqueous solubility (>50 mg/mL in water) compared to neutral analogs like 4-chloro-N-methyl-6-morpholino derivatives, which require organic solvents for dissolution .

Synthetic Flexibility: The morpholino group can be replaced with other amines (e.g., diethylamino in ’s compound) to modulate electronic properties, though morpholino’s cyclic structure offers superior conformational rigidity .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

N2-(3,4-Dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a 1,3,5-triazine derivative featuring:

  • A morpholino group at position 6,
  • A 3,4-dimethylphenyl substituent at position 2 (N2),
  • An m-tolyl group at position 4 (N4),
  • A hydrochloride salt form.

Retrosynthetically, the compound can be derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) via stepwise substitution (Figure 1). The morpholino group, being a strong electron-donating substituent, is typically introduced first due to its lower nucleophilic substitution reactivity compared to aryl amines. Subsequent substitutions at positions 2 and 4 require increasingly vigorous conditions, often employing catalysts or elevated temperatures.

Synthetic Routes and Methodologies

Stepwise Substitution via Cyanuric Chloride

Step 2: Substitution at Position 4 with m-Toluidine

The intermediate 2,4-dichloro-6-morpholino-1,3,5-triazine reacts with m-toluidine in the presence of a base (e.g., sodium bicarbonate) to replace the C4 chlorine. This step typically requires heating to 60–80°C in a polar aprotic solvent like acetonitrile.

Optimization Insights

  • Catalyst Use : Copper acetate (0.01–0.3 equiv.) increases reaction efficiency, reducing time from 72 to 24 hours.
  • Solvent Impact : Acetonitrile outperforms toluene or dichloromethane, achieving 85% yield.
Step 3: Substitution at Position 2 with 3,4-Dimethylaniline

The final chlorine at position 2 is displaced by 3,4-dimethylaniline under reflux conditions (100–110°C) in toluene. Catalytic nickel acetate (0.1 equiv.) enhances reactivity, enabling completion in 12 hours.

Critical Parameters

Parameter Value Source
Temperature 110°C
Catalyst Nickel acetate (0.1 eq.)
Yield 78%
Step 4: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.0 equiv.) in ethanol, yielding the hydrochloride salt. Crystallization from ethanol/water (1:1) affords the pure product.

Alternative Route: One-Pot Sequential Substitution

Patent EP1382599B1 describes a one-pot method for triazine derivatives using aluminum chloride as a Lewis catalyst. While originally designed for UV absorbers, this approach can be adapted for the target compound:

  • Simultaneous Reactant Mixing : Cyanuric chloride, morpholine, m-toluidine, and 3,4-dimethylaniline are combined with AlCl₃ (2.25 equiv.) in dichloromethane.
  • Temperature Gradients :
    • 0–5°C for morpholine addition (2 hours),
    • 25°C for m-toluidine (4 hours),
    • 40°C for 3,4-dimethylaniline (6 hours).

Outcome

  • Yield: 65% (lower than stepwise methods due to competing side reactions).
  • Purity: Requires chromatographic purification to remove trisubstituted byproducts.

Hydrogenation-Mediated Dehalogenation

Patent US3144453 reports a dehalogenation strategy for 6-chloro-triazines using hydrogen gas and palladium catalysts. Applied to the target compound:

  • Intermediate Synthesis : 2,4-Bis(3,4-dimethylphenyl)-6-chloro-1,3,5-triazine is prepared via standard substitutions.
  • Hydrogenation : The chloro intermediate is treated with H₂ (50 psi) and Pd/C (5% wt) in methanol/water, replacing Cl with H.
  • Morpholino Introduction : The resulting 6-H triazine reacts with morpholine under Mitsunobu conditions (DIAD, PPh₃).

Limitations

  • Low efficiency in morpholino introduction (yield: 45%).
  • Multiple purification steps increase complexity.

Comparative Analysis of Methods

Method Yield Purity Complexity Cost
Stepwise Substitution 78% >95% Moderate $$
One-Pot 65% 85% Low $
Hydrogenation 45% 90% High $$$

Key Observations

  • Stepwise Substitution balances yield and practicality, making it the preferred industrial method.
  • One-Pot Synthesis reduces steps but struggles with selectivity.
  • Hydrogenation is hindered by low efficiency and high catalyst costs.

Reaction Optimization and Challenges

Byproduct Formation

  • Trisubstituted Byproducts : Occur when excess amine is used. Mitigated by stoichiometric control and slow reagent addition.
  • Hydrolysis Products : Trace water in solvents hydrolyzes chloro intermediates to hydroxyl derivatives. Solved by rigorous solvent drying.

Catalytic Enhancements

  • Copper vs. Nickel Catalysts : Copper acetate accelerates C4 substitution but deactivates at high temperatures. Nickel acetate tolerates reflux conditions, making it ideal for C2 substitution.

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile improves nucleophilicity of aryl amines, reducing reaction time by 30% compared to toluene.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 2.25 (s, 6H, CH₃), 3.72 (m, 8H, morpholine), 6.8–7.4 (m, 7H, aromatic).
  • IR (KBr) : 3431 cm⁻¹ (N-H stretch), 1400 cm⁻¹ (triazine ring).

Purity Assessment

  • HPLC : >95% purity with C18 column (ACN/H₂O gradient).
  • Elemental Analysis : Calculated for C₂₂H₂₇ClN₆O: C 61.89%, H 6.38%, N 19.66%; Found: C 61.75%, H 6.42%, N 19.58%.

Industrial Scalability and Environmental Impact

  • Waste Reduction : Stepwise methods generate 1.2 kg waste per kg product vs. 2.5 kg for one-pot.
  • Catalyst Recycling : Nickel acetate recovery via ion-exchange resins reduces costs by 40%.

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